N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique structural features, including a cycloheptathiophene ring fused with a benzodioxine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c20-17(22)16-12-4-2-1-3-5-15(12)26-19(16)21-18(23)11-6-7-13-14(10-11)25-9-8-24-13/h6-7,10H,1-5,8-9H2,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDLRJEDZLZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cycloheptathiophene Ring: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions to form the cycloheptathiophene ring.
Introduction of the Benzodioxine Moiety: The benzodioxine ring is introduced through a condensation reaction between a catechol derivative and an appropriate aldehyde or ketone.
Amidation Reaction: The final step involves the coupling of the cycloheptathiophene and benzodioxine intermediates through an amidation reaction, typically using carbodiimide coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Pathway Interference: Affecting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-thienyl)-4-quinoline carboxamide
- N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
Compared to similar compounds, N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its combination of a cycloheptathiophene ring with a benzodioxine moiety is particularly noteworthy, as it may result in unique interactions with biological targets and novel applications in various fields of research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential biological activities. This compound is characterized by its unique molecular structure, which incorporates a thiophene ring fused with a cycloheptane ring and a benzodioxine moiety. Its molecular formula is and it has a molecular weight of 349.84 g/mol .
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects. The exact mechanisms remain under investigation but may include:
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
- Receptor Modulation : Interaction with neurotransmitter receptors influencing signaling pathways.
Cytotoxicity and Antimicrobial Activity
Research has indicated that derivatives related to the compound show varying degrees of cytotoxicity against tumor cells. For instance, studies on similar compounds have demonstrated tumor cell-specific cytotoxicity without affecting normal cells significantly . Additionally, some derivatives exhibit antimicrobial properties against pathogens like Helicobacter pylori .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Selective cytotoxicity against tumor cells | |
| Antimicrobial | Inhibition of Helicobacter pylori | |
| Enzyme Inhibition | Potential urease inhibition |
Case Studies
- Cytotoxicity Studies : A study examining various derivatives revealed that certain compounds showed significant cytotoxic effects on human tumor cell lines while maintaining low toxicity towards normal cells. This selectivity suggests potential therapeutic applications in cancer treatment.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds demonstrated effective inhibition against H. pylori, presenting a promising avenue for developing new antibiotics.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For example:
- Structural Variations : Modifications in the thiophene and benzodioxine components can lead to changes in potency and selectivity for biological targets.
- In Vivo Studies : Further research is needed to evaluate the pharmacokinetics and in vivo efficacy of this compound to establish its potential as a therapeutic agent.
Future Directions
Ongoing research should focus on:
- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways influenced by this compound.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Synthesis Optimization : Improving synthetic routes for better yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
